4-Aminophenyl-beta-D-galactopyranoside

Descripción general

Descripción

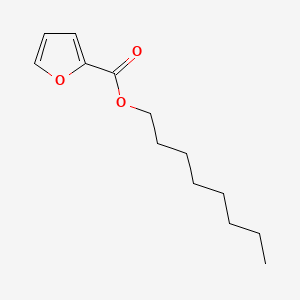

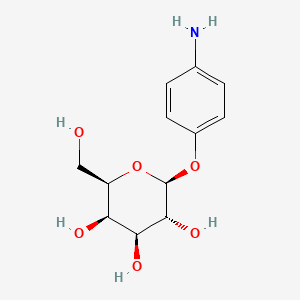

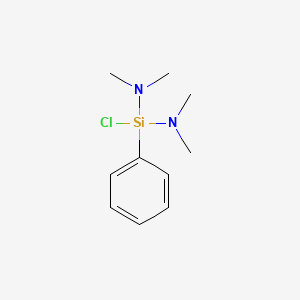

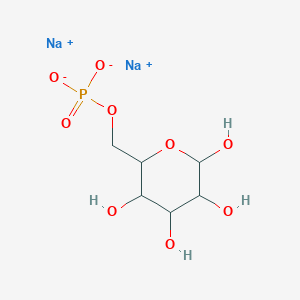

4-Aminophenyl-beta-D-galactopyranoside is a substrate for β-galactosidase . It is also a weak β-D-galactosidase inducer and can be used in affinity chromatography for the isolation of galactose-binding . The 4-aminophenyl releases upon cleavage by β-galactosidase .

Molecular Structure Analysis

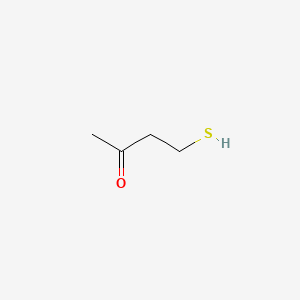

The molecular formula of 4-Aminophenyl-beta-D-galactopyranoside is C12H17NO6 . Its average mass is 271.267 Da and its monoisotopic mass is 271.105591 Da .Chemical Reactions Analysis

4-Aminophenyl-beta-D-galactopyranoside is a substrate for β-galactosidase . The 4-aminophenol is released upon cleavage by β-galactosidase .Physical And Chemical Properties Analysis

The density of 4-Aminophenyl-beta-D-galactopyranoside is 1.5±0.1 g/cm3 . Its boiling point is 555.9±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 88.1±3.0 kJ/mol . The flash point is 290.0±30.1 °C . The index of refraction is 1.662 . The molar refractivity is 66.2±0.3 cm3 . It has 7 H bond acceptors, 6 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Application 1: β-Galactosidase-Dependent Assay Systems

- Summary of the Application: PAPG is used as a substrate for the development of β-galactosidase-dependent assay systems . These assay systems are designed to measure the activity of the enzyme β-galactosidase .

- Methods of Application: In these assays, β-galactosidase catalyzes the hydrolysis of PAPG, leading to the formation of an electroactive product . The presence of this product can then be detected and quantified, providing a measure of β-galactosidase activity .

- Results or Outcomes: The results of these assays provide valuable information about β-galactosidase activity, which can be useful in a variety of research contexts .

Application 2: Detection of β-Glycosidase and Pathogenic Bacteria

- Summary of the Application: A strategy for the sensing of β-glycosidase and Escherichia coli (E. coli) is presented, which is based on selective recognition reactions of quantum dots (QDs) using visualization/fluorescence (FL)/atomic fluorescence spectrometry (AFS)/inductively coupled plasma mass spectrometry (ICP-MS) multimode assay .

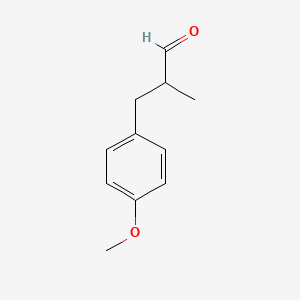

- Methods of Application: This method takes advantage of the fact that β-glycosidase can hydrolyze PAPG to produce p-aminophenol (PAP), which has the ability to reduce Ag+ to form Ag nanoparticles (NPs) . The β-glycosidase can be easily detected by visualization or FL in a turn-on manner . Furthermore, combining with the selective separation of Cd2+ by filter membrane, AFS and ICP-MS with higher sensitivity were used for the determination of the enzyme .

- Results or Outcomes: Under optimized conditions, the system limits of detections (LODs) were 0.01 U/L, 0.03 mU/L, and 0.02 mU/L using FL, AFS, and ICP-MS as the detector, respectively . The relative standard deviations (RSDs, n = 7) for 0.1 U/L β-glycosidase were 2.2, 2.0, and 1.3% using FL/AFS/ICP-MS as the detector, respectively . And 0.1 U/L of β-glycosidase can be discriminated from the blank solution with the naked eye . In addition, given that the β-glycosidase can serve as an indicator of E. coli, this strategy has been successfully applied for the detection of E. coli with a LOD of 25 CFU/mL .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl-beta-D-galactopyranoside | |

CAS RN |

5094-33-7 | |

| Record name | 4-Aminophenyl-beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-](/img/structure/B1581175.png)